![molecular formula C24H20N2O5S B2769389 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 941878-91-7](/img/structure/B2769389.png)
2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound that belongs to the class of acetamides. This compound features a unique combination of a dioxin ring, an indole ring, and a phenylsulfonyl group, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The compound, also known as N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide, is a sulfonamide derivative . Sulfonamides are known for their broad-spectrum antibacterial activity and are widely used in the pharmaceutical industry . They are known to inhibit bacterial carbonic anhydrase , an enzyme crucial for bacterial growth and survival.
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of bacterial carbonic anhydrase . By binding to the active site of the enzyme, they prevent the enzyme’s natural substrate from binding, thereby inhibiting the enzyme’s function and ultimately leading to bacterial death .
Biochemical Pathways
The inhibition of bacterial carbonic anhydrase disrupts the bacteria’s ability to maintain pH homeostasis and carry out essential metabolic functions . This leads to an accumulation of carbon dioxide within the bacterial cell, creating an unfavorable environment that inhibits bacterial growth .
Pharmacokinetics
They are broadly employed in the pharmaceutical industry .
Result of Action
The primary result of the compound’s action is the inhibition of bacterial growth . By disrupting essential metabolic processes within the bacterial cell, the compound creates an environment that is unfavorable for bacterial survival .
Biochemical Analysis
Biochemical Properties
The compound 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a sulfonamide derivative, which are known for their exceptional bioactivities against numerous infections and bacterial strains . It has been found to have antibacterial potential, particularly in biofilm inhibition studies against Escherichia coli and Bacillus subtilis
Cellular Effects
In cellular contexts, this compound has shown to have effects on various types of cells. Most notably, it has been observed to inhibit the growth and multiplication of certain bacterial strains
Molecular Mechanism
As a sulfonamide derivative, it may exert its effects through the inhibition of certain enzymes, such as carbonic anhydrase
Metabolic Pathways
Given its structural similarity to other sulfonamides, it may interact with enzymes or cofactors in similar pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the dioxin and indole intermediates, followed by their coupling through acetamide linkage. Common reagents used in these reactions include acetic anhydride, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may find applications in the production of specialty chemicals, pharmaceuticals, or as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetamides with indole or dioxin rings, such as:
- N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1H-indol-1-yl)acetamide
- N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(methylsulfonyl)-1H-indol-1-yl)acetamide
Uniqueness
What sets 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide apart is the presence of the phenylsulfonyl group, which may impart unique chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S/c27-24(25-17-10-11-21-22(14-17)31-13-12-30-21)16-26-15-23(19-8-4-5-9-20(19)26)32(28,29)18-6-2-1-3-7-18/h1-11,14-15H,12-13,16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOPXDWLMORPNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2769306.png)
![2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2769307.png)
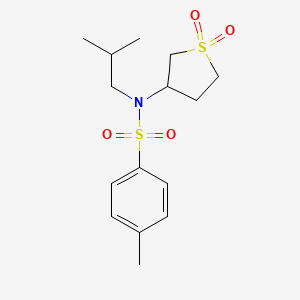
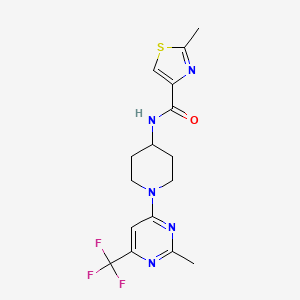

![methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2769312.png)
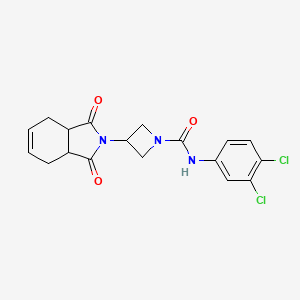
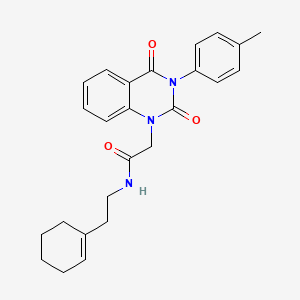
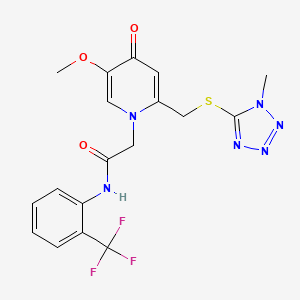
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]prop-2-enamide](/img/structure/B2769321.png)
![4-[4-(furan-2-carbonyl)piperazin-1-yl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidine](/img/structure/B2769322.png)
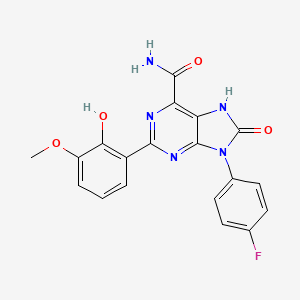
![5-(4-ethoxyphenyl)-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B2769327.png)
![N-(4-ethylphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2769328.png)
